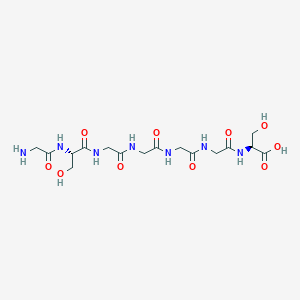
Glycyl-L-serylglycylglycylglycylglycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-serylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of multiple glycine and serine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-serylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the peptide, particularly at the serine residues.
Reduction: Reductive conditions can be used to reduce any disulfide bonds formed during oxidation.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-serylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and biomaterials.
Industry: Utilized in the development of novel materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, protein synthesis, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-serine: A simpler peptide with fewer glycine residues.
Glycyl-L-cysteinylglycyl-L-serine: Contains cysteine, which introduces the potential for disulfide bond formation.
Glycyl-L-serylglycylglycylglycyl-L-serine: A shorter analog with fewer glycine residues.
Uniqueness
Glycyl-L-serylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine-rich sequence, which may confer specific structural and functional properties not found in shorter or less glycine-rich peptides.
Eigenschaften
CAS-Nummer |
824407-04-7 |
|---|---|
Molekularformel |
C16H27N7O10 |
Molekulargewicht |
477.43 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H27N7O10/c17-1-10(26)22-8(6-24)15(31)21-4-13(29)19-2-11(27)18-3-12(28)20-5-14(30)23-9(7-25)16(32)33/h8-9,24-25H,1-7,17H2,(H,18,27)(H,19,29)(H,20,28)(H,21,31)(H,22,26)(H,23,30)(H,32,33)/t8-,9-/m0/s1 |
InChI-Schlüssel |
URZPZYKNVNLKBJ-IUCAKERBSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
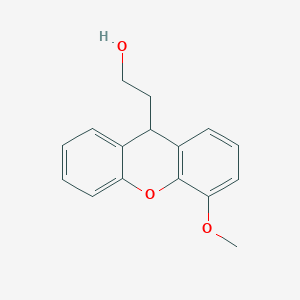
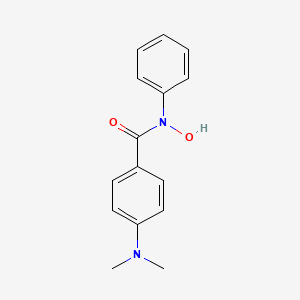
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
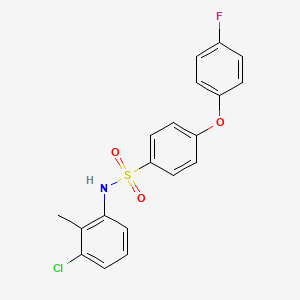
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)

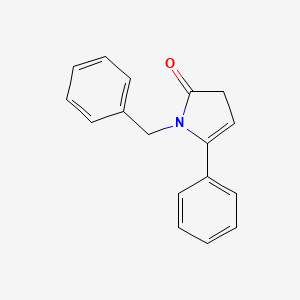


![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
